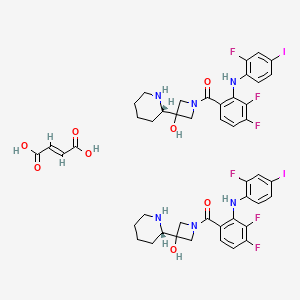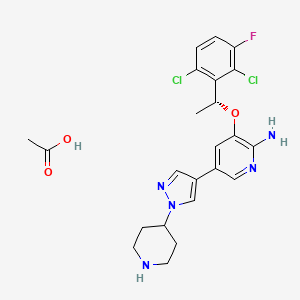
Crizotinib acetate
Vue d'ensemble
Description
Crizotinib, also known as PF-02341066, is an orally bioavailable agent belonging to the class of c-met/hepatocyte growth factor receptor (HGFR) tyrosine kinase inhibitors with potential antineoplastic activity. Crizotinib was approved for treatment of some non-small cell lung carcinoma (NSCLC) in the US, and undergoing clinical trials testing its safety and efficacy in anaplastic large cell lymphoma, neuroblastoma, and other advanced solid tumors in both adults and childre. Crizotinib inhibits the membrane receptor MET and activation of the MET signaling pathway, which may block tumor cell growth, migration and invasion, and tumor angiogenesis in susceptible tumor cell populations. Crizotinib was approved in 2011.
Applications De Recherche Scientifique
1. Treatment of ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases
Crizotinib has shown effectiveness in treating patients with advanced ALK-rearranged non-small-cell lung cancer (NSCLC) who have brain metastases. It has been associated with systemic and intracranial disease control in these patients (Costa et al., 2015).
2. Overcoming Drug Resistance in Cancer Treatment
Research indicates that crizotinib's effectiveness in treating NSCLC can be enhanced by co-administering it with elacridar, an inhibitor of certain drug-resistance proteins. This combination has shown to increase crizotinib's oral availability and accumulation in the brain (Tang et al., 2014).
3. Pharmacokinetics in Animal Models
The pharmacokinetics of crizotinib has been studied in rats, providing insights into its absorption and bioavailability. Such studies are crucial for understanding how the drug behaves in living organisms (Qiu et al., 2016).
4. Combination Therapy with Other Drugs
Research has explored combining crizotinib with other drugs, such as cisplatin, for enhanced therapeutic efficacy, particularly in models of ovarian cancer. This combination has shown potential synergistic effects, suggesting new avenues for cancer treatment (Huang et al., 2017).
5. Co-targeting IGF-1R and ALK in ALK Fusion Positive Lung Cancer
The combination of IGF-1R and ALK inhibitors, including crizotinib, is being explored to overcome resistance in ALK fusion-positive lung cancer, showing promising results (Lovly et al., 2014).
Propriétés
Numéro CAS |
877399-53-6 |
|---|---|
Nom du produit |
Crizotinib acetate |
Formule moléculaire |
C23H26Cl2FN5O3 |
Poids moléculaire |
510.3914 |
Nom IUPAC |
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine acetate |
InChI |
InChI=1S/C21H22Cl2FN5O.C2H4O2/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;1-2(3)4/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H3,(H,3,4)/t12-;/m1./s1 |
Clé InChI |
LFCVDLCLKZRGFW-UTONKHPSSA-N |
SMILES |
NC1=NC=C(C2=CN(C3CCNCC3)N=C2)C=C1O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C.CC(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Crizotinib acetate; PF-02341066; PF 02341066; PF02341066; PF2341066; PF-2341066; PF 2341066; US brand name: Xalkori; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

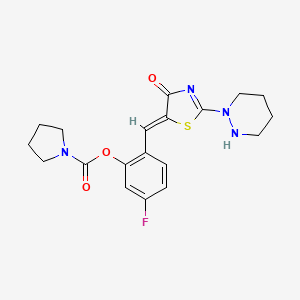

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
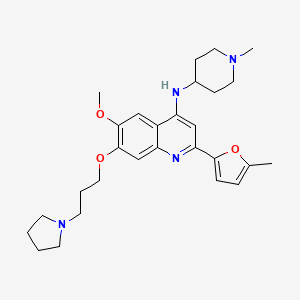
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
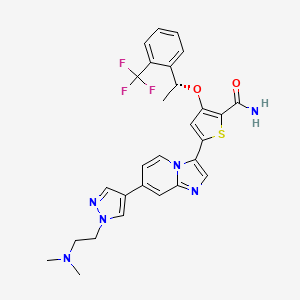
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
